Methyl 2-nonenoate

Flavor chemistry Sensory science Organoleptic evaluation

Methyl 2-nonenoate (CAS 14952-06-8, also CAS 111-79-5), also known as Neofolione™ or melon nonenoate, is an unsaturated C10 fatty acid methyl ester (molecular formula C₁₀H₁₈O₂) characterized by a carbon-carbon double bond at the 2-position. This compound is a colorless to pale yellow liquid with a distinctive green, violet, fresh, melon-like odor , primarily utilized as a flavoring agent (FEMA No.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 14952-06-8
Cat. No. B089170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-nonenoate
CAS14952-06-8
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCCC=CC(=O)OC
InChIInChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8+
InChIKeyZWNPUELCBZVMDA-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Nonenoate (CAS 14952-06-8): FEMA 2725 Flavor and Fragrance Ingredient Baseline for Sourcing Decisions


Methyl 2-nonenoate (CAS 14952-06-8, also CAS 111-79-5), also known as Neofolione™ or melon nonenoate, is an unsaturated C10 fatty acid methyl ester (molecular formula C₁₀H₁₈O₂) characterized by a carbon-carbon double bond at the 2-position [1]. This compound is a colorless to pale yellow liquid with a distinctive green, violet, fresh, melon-like odor , primarily utilized as a flavoring agent (FEMA No. 2725; JECFA No. 1813) and fragrance ingredient in food, cosmetic, and personal care applications [2]. It is listed in FDA 21 CFR 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption [2]. Its logP of 3.5–4.4 and vapor pressure of approximately 0.1–0.15 mmHg at 25°C indicate moderate hydrophobicity and volatility suitable for fragrance diffusion and flavor release [1] .

Why Methyl 2-Nonenoate Cannot Be Replaced with Saturated Methyl Esters or Positional Isomers in Formulations


The substitution of methyl 2-nonenoate (CAS 14952-06-8 / 111-79-5) with structurally similar C10 esters introduces quantifiable differences in sensory performance, chemical stability, and oxidation behavior. Positional isomer methyl 3-nonenoate, despite sharing an identical molecular formula and a superficially similar 'melon green' olfactory description, displays significant practical differences in flavor applications and exhibits distinct chemical kinetics under high-pressure, high-temperature oxidation conditions [1]. Saturated methyl nonanoate lacks the reactive double bond entirely, resulting in divergent reactivity and olfactory characteristics incompatible with violet-leaf and green-fresh fragrance profiles [2]. These structural distinctions—the position of the double bond relative to the ester carbonyl and the presence of unsaturation—directly impact the compound's performance as a flavor impact note, its stability in various product matrices (including oxidative environments), and its regulatory compliance as a GRAS-listed flavoring substance [3]. Generic substitution without experimental validation therefore risks altered sensory perception, compromised formulation stability, and potential regulatory non-compliance.

Methyl 2-Nonenoate Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


Sensory Profile Differentiation: Methyl 2-Nonenoate vs. Methyl 3-Nonenoate in Flavor Applications

Methyl 2-nonenoate and methyl 3-nonenoate share a similar dominant melon green note at first impression, but practical flavor evaluation reveals that they display significant differences in application performance [1]. Methyl 2-nonenoate is described as having a 'distinct but soft melon profile' and is noted as a 'vast improvement on the traditional methyl 2-octynoate and methyl 2-nonynoate, giving a much more natural effect in flavors' [1]. In standardized organoleptic evaluation at 1 ppm, methyl 2-nonenoate exhibits a taste profile of 'mild, green slightly fatty/waxy, melon, cucumber,' while at 3 ppm it develops 'aldehydic, green, fruity, melon rind, fatty, slightly floral, juicy, vegetable-like' characteristics [2]. The natural occurrence of this compound has been confirmed in hop oil [2].

Flavor chemistry Sensory science Organoleptic evaluation

Oxidation Kinetics: Methyl trans-2-Nonenoate vs. Methyl trans-3-Nonenoate Reactivity Comparison

The high-pressure and high-temperature oxidation behavior of methyl trans-2-nonenoate was directly compared with methyl trans-3-nonenoate, 1-octene, and trans-2-octene using single-pulse shock tube experiments [1]. Gas chromatographic measurements indicated that both methyl nonenoate isomers have reactivities similar to that of 1-octene, whereas trans-2-octene showed increased reactivity [1]. Critically, a difference in the yield of stable intermediates was observed for the octenes when compared to the methyl nonenoates, demonstrating that the double bond position and the ester functional group collectively influence the chemical kinetic pathways [1]. Experiments were performed in the ranges p = 3.8–6.2 MPa and T = 850–1500 K, with an average reaction time of 2 ms [1].

Chemical kinetics Biodiesel Oxidation chemistry Unsaturated esters

Stability and Performance Matrix: Methyl 2-Nonenoate (Neofolione™) in Commercial Fragrance Formulations

Methyl 2-nonenoate, commercialized as Neofolione™, has been characterized for stability and substantivity across a range of product matrices relevant to fragrance and personal care formulation [1]. The compound demonstrates a tenacity on blotter of 16 hours and receives maximum five-star (★★★★★) ratings for burning effectiveness and bloom in soap, as well as high stability ratings (★★★★★) in shampoo (pH 6), all-purpose cleaner (pH 9), fabric detergent liquid (pH 9), and soap (pH 10) [1]. In acidic conditions (pH 2, acid cleaner) and powder detergent (pH 10.5), stability is rated at three stars (★★★) [1]. The recommended use level is from traces to 2%, providing formulators with a defined concentration window for achieving the desired olfactive impact without stability compromise [1]. The compound is >50% renewable carbon (as defined by ISO 16128-1) and is classified as readily biodegradable per OECD 301 test guidelines [1].

Fragrance stability Formulation science Consumer product development

Regulatory Compliance and Use Level Quantification: FDA 21 CFR 172.515 and FEMA GRAS Status

Methyl 2-nonenoate is explicitly listed as a synthetic flavoring substance permitted for direct addition to food for human consumption under FDA 21 CFR 172.515 [1]. The compound carries FEMA No. 2725 and has been affirmed as GRAS (Generally Recognized as Safe) by the Flavor and Extract Manufacturers Association expert panel in publications 3 and 25 [1]. Quantified use limits established by FEMA specify maximum concentrations of 3.2 mg/kg in soft drinks, 9.9 mg/kg in candy, 12 mg/kg in cold beverages (ice cream and related products), and 13 mg/kg in baked goods [2]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned this compound Flavor Number 1813 and concluded 'No safety concern at current levels of intake when used as a flavouring agent' [3].

Food regulatory compliance GRAS Flavor ingredient procurement

Commercial Specification Benchmarking: Purity, Shelf Life, and Physical Parameters

Commercial specifications for methyl 2-nonenoate (Neofolione™) establish benchmark purity and physical parameters that inform procurement and quality control decisions. Standard purity specifications range from ≥95% to >98% by GC, with typical commercial offerings at 95–100% . The shelf life under recommended storage conditions is documented as 36 months from manufacture date . Physical parameters include density of 0.893–0.898 g/mL at 25°C, refractive index (n20/D) of 1.440–1.444, and flash point of 196°F (91°C) . The compound is insoluble in water but soluble in alcohol and dipropylene glycol, with an acid value specification of <1 mg KOH/g indicating low free acid content . The trans-isomer content is specified as maximum 90% in some commercial grades .

Quality control Procurement specification Supply chain

LogP and Vapor Pressure: Physicochemical Basis for Fragrance Diffusion and Flavor Release

The physicochemical parameters of methyl 2-nonenoate—specifically its octanol-water partition coefficient (LogP) and vapor pressure—quantify its behavior in fragrance diffusion and flavor release applications [1]. The LogP value is reported as 3.5–4.4 (measured at 35°C, pH 7 as 4.4; estimated at 3.50–3.97 at 25°C), indicating moderate hydrophobicity and favorable partitioning behavior in emulsion-based and alcoholic formulations [1] [2] . Vapor pressure is reported as 0.1 ± 0.4 mmHg at 25°C and 0.146 mmHg at 25°C , with additional measurement of 13.7–19 Pa at 20–25°C . For comparison, structurally related saturated methyl nonanoate (lacking the double bond) exhibits different volatility characteristics and olfactory properties .

Physicochemical properties Fragrance diffusion Flavor release Formulation science

Methyl 2-Nonenoate Application Scenarios: Evidence-Driven Use Cases for Procurement and Formulation


Flavor Formulation: Cucumber-Melon and Fruity Beverage Applications

Based on organoleptic evaluation showing methyl 2-nonenoate's taste profile at 1 ppm (mild, green, slightly fatty/waxy, melon, cucumber) and 3 ppm (aldehydic, green, fruity, melon rind), this compound is optimally suited for flavor formulations in ready-to-drink beverages, soft drinks, and cold beverages where FEMA use levels of 3.2–12 mg/kg apply [6]. The 'much more natural effect' relative to methyl 2-octynoate and methyl 2-nonynoate makes it a preferred choice for natural-identical flavor profiles in melon, cucumber, apple, pear, and citrus applications .

Fragrance Formulation: Violet-Leaf Green Notes in Personal Care and Fine Fragrance

Methyl 2-nonenoate (Neofolione™) provides a violet, green, floral, fresh odor profile with demonstrated stability across pH 6–10 in liquid personal care matrices including shampoo (★★★★★), fabric conditioner (★★★★★), all-purpose cleaner (★★★★★), and soap (★★★★★) [6]. The compound's tenacity on blotter of 16 hours and maximum burning effectiveness (★★★★★) support its use as a diffusive top-to-middle note in fine fragrances, particularly as a replacement for Folione™ in violet accords [6]. Recommended use level ranges from traces to 2% [6].

Food Manufacturing: Baked Goods and Confectionery Flavoring

Regulatory approval under FDA 21 CFR 172.515 and FEMA GRAS affirmation establish methyl 2-nonenoate for direct addition to food for human consumption, with specific use limits of 13 mg/kg in baked goods and 9.9 mg/kg in candy [6]. The compound's 'soft melon profile' and 'smooth sensory note' in applications such as tobacco flavoring extend its utility to confectionery, chewing gum, and baked products requiring fruity-green character with heat-stable flavor delivery during processing.

Chemical Kinetics Research: Unsaturated Ester Oxidation Modeling

The direct comparative oxidation kinetics data for methyl trans-2-nonenoate versus methyl trans-3-nonenoate, 1-octene, and trans-2-octene (p = 3.8–6.2 MPa; T = 850–1500 K) position this compound as a model substrate for research on unsaturated fatty acid ester combustion and biodiesel oxidation mechanisms. The observed difference in stable intermediate yields between methyl nonenoates and octenes provides a defined experimental system for studying the influence of the ester functional group and double bond position on oxidation pathways .

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